molecular formula C6H15NO2 B155320 2-[2-(Dimethylamino)ethoxy]ethanol CAS No. 1704-62-7

2-[2-(Dimethylamino)ethoxy]ethanol

Cat. No. B155320
CAS RN: 1704-62-7
M. Wt: 133.19 g/mol
InChI Key: YSAANLSYLSUVHB-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]ethanol, also known as DMAEE, is an organic compound used in a variety of laboratory experiments. It is a colorless liquid with a pungent odor, and is soluble in both water and organic solvents. DMAEE has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • Phase Equilibrium Properties :

    • Research has shown that the vapor pressures of binary mixtures including 2-[2-(dimethylamino)ethoxy]ethanol with water were measured, providing valuable data for understanding the phase equilibrium properties of these solutions (Belabbaci et al., 2011).
  • Chemical Reactions and Synthesis :

    • The compound has been used in reactions of alkoxy and amino derivatives of silacyclobutane, showing its utility in the formation of dimethylaminoethoxy derivatives (Pestunovich et al., 2006).
    • It has also been involved in the asymmetric synthesis of certain enantiomers, demonstrating its role in stereoselective synthesis routes (Philippo et al., 1997).
  • Surfactant Synthesis and Characterization :

    • A study focused on synthesizing cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol, exploring their physiochemical, thermodynamic properties, and biocidal efficacy (Shaban et al., 2016).
  • Memory Enhancement Research :

    • In a study exploring the effects on memory in mice, derivatives of this compound were synthesized and evaluated, indicating potential applications in cognitive enhancement (Li Ming-zhu, 2007).
  • Silicon Phthalocyanine Synthesis :

    • Research on novel axially disubstituted non-aggregated silicon phthalocyanines utilized this compound as an axial ligand, contributing to advancements in phthalocyanine chemistry (Bıyıklıoğlu & Çakır, 2012).
  • Dissociation Constants and Amine Studies :

    • A study determined the dissociation constants of protonated amines including this compound in water, providing important data for understanding the behavior of these compounds in aqueous solutions (Simond et al., 2012).
  • Desulfurization Process Applications :

    • The compound was used in desulfurization processes, demonstrating its potential in environmental applications, especially in removing sulfur content from model oil (Li et al., 2012).
  • CO2 Adsorption Studies :

    • Research has been conducted on the absorption of CO2 in solutions containing this compound, indicating its potential use in carbon capture technologies (Huang et al., 2019).
  • Photodynamic Therapy for Cancer :

    • The compound has been studied in the context of photodynamic therapy for cancer, particularly in the synthesis of water-soluble cationic zinc phthalocyanines, a promising area for cancer treatment (Çakır et al., 2013).

Safety and Hazards

“2-[2-(Dimethylamino)ethoxy]ethanol” is considered a hazardous substance. It is flammable and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment is advised .

Future Directions

The future directions of “2-[2-(Dimethylamino)ethoxy]ethanol” research could involve further investigation of its properties, particularly its CO2 equilibrium solubility at different temperatures and CO2 partial pressures . It could also involve exploring its potential uses in other applications, such as the preparation of low-density packaging foams .

Mechanism of Action

Target of Action

2-[2-(Dimethylamino)ethoxy]ethanol is an organic compound with the molecular formula C6H15NO2 . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .

Mode of Action

The compound is manufactured by reacting dimethylamine and ethylene oxide . As a weak base, it has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . This suggests that its mode of action involves the absorption of certain gases, which could be a result of its interaction with its targets.

Pharmacokinetics

As a liquid at room temperature , it can be assumed that it has good solubility, which could influence its absorption and distribution.

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAANLSYLSUVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40021-80-5
Record name Poly(oxy-1,2-ethanediyl), α-[2-(dimethylamino)ethyl]-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=40021-80-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1027427
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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CAS RN

1704-62-7
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Dimethylaminoethoxy)ethanol
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Record name 2-[2-(DIMETHYLAMINO)ETHOXY]ETHANOL
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Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Record name 2-[2-(dimethylamino)ethoxy]ethanol
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Record name 2-(2-(DIMETHYLAMINO)ETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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